molecular formula C30H35N3O5S B2560866 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA CAS No. 850934-54-2

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA

Cat. No.: B2560866
CAS No.: 850934-54-2
M. Wt: 549.69
InChI Key: CVHDPSFRGBTZKB-UHFFFAOYSA-N
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Description

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group, which is known for its ability to form strong hydrogen bonds and interact with various biological targets.

Preparation Methods

The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiourea group can be introduced through the reaction of isothiocyanates with amines or hydrazines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, while the thiourea group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)11-12-26(25)31-19)13-14-33(30(39)32-21-7-9-22(34-2)10-8-21)18-20-15-27(36-4)29(38-6)28(16-20)37-5/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHDPSFRGBTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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